ETHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE
Overview
Description
ETHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
The synthesis of ETHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE involves several steps. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions . The reaction typically requires a catalyst and may involve heating or stirring without a solvent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ETHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE has a wide range of applications in scientific research In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds In biology, it may be used in the study of enzyme interactions and protein bindingIndustrially, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism can vary depending on the context of its use and the specific targets involved .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE include other esters and amides with similar structural features. For example, ETHYL 2-{2-[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE and ETHYL 2-{2-[N-(2,5-DIMETHYLPHENYL)ACETAMIDO]ACETAMIDO}BENZOATE share similar core structures but differ in the position of the methyl groups on the phenyl ring . These differences can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of each compound.
Properties
IUPAC Name |
ethyl 2-[[2-(2,3-dimethyl-N-methylsulfonylanilino)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-27-20(24)16-10-6-7-11-17(16)21-19(23)13-22(28(4,25)26)18-12-8-9-14(2)15(18)3/h6-12H,5,13H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJMRMFWQCWKQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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